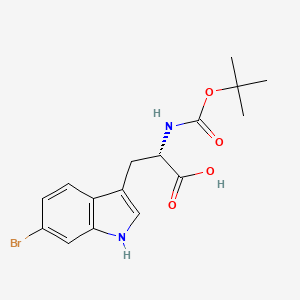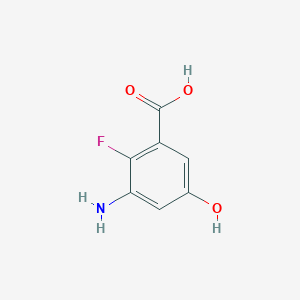
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol
Overview
Description
“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies. One such strategy is the multicomponent approach, which involves the cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 205.05 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of this compound is C6H9O1N2Br1, and its molecular weight is 205.05 .
Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis and structure of related compounds demonstrates the flexibility of pyrazole derivatives in forming complex molecular structures, offering insights into their potential for diverse scientific applications (Fu-Rong Li et al., 2012).
Antimicrobial and Antiproliferative Activities
- Research on derivatives of pyrazoles, including those similar to (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, has shown promising antimicrobial, anti-inflammatory, and antiproliferative properties, indicating their potential use in medicinal chemistry (B. Narayana et al., 2009).
Hydrogen Bonding and Dimerization
- Pyrazole-based compounds are known to engage in intricate hydrogen bonding and dimerization processes, impacting their chemical behavior and potential applications in materials science (Chun-yang Zheng et al., 2010).
Chemical Reactions and Functional Group Transformations
- Research has explored various chemical reactions involving pyrazole derivatives, providing insight into how functional groups in these compounds can be manipulated for different scientific purposes (M. J. Baldwin & R. Brown, 1969).
Crystal Structures of Derivatives
- Studies on the crystal structures of pyrazole derivatives, including those structurally related to this compound, reveal their potential in crystallography and materials science (Feng Xu et al., 2012).
Eco-friendly Synthesis Strategies
- Recent developments in eco-friendly synthesis strategies for pyrazolic compounds highlight the growing emphasis on sustainable approaches in chemical research (E. Mabrouk et al., 2020).
Liquid-Liquid Extraction Applications
- Pyrazole ligands have been utilized in the selective extraction of metal ions, demonstrating their utility in environmental science and analytical chemistry (M. Lamsayah et al., 2015).
Metal Complex Formation
- The formation of metal complexes with pyrazole-based ligands, including those similar to this compound, has implications for inorganic chemistry and potential pharmaceutical applications (A. Abu-Surrah et al., 2010).
Antimicrobial and Anticancer Potentials
- Novel pyrazole derivatives have shown significant antimicrobial and anticancer activities, suggesting their potential in the development of new therapeutic agents (H. Hafez et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects . They have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is known that 4-substituted pyrazoles, including this compound, can act as inhibitors of liver alcohol dehydrogenase . This suggests that this compound may interact with this enzyme, potentially altering its function and leading to changes in the metabolism of alcohol in the body.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathway of alcohol in the body. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohol, converting it into acetaldehyde, a toxic metabolite. Inhibition of this enzyme could potentially disrupt this pathway, leading to changes in the body’s response to alcohol.
Result of Action
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may lead to alterations in the metabolism of alcohol in the body, potentially leading to an accumulation of alcohol or its metabolites.
properties
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECUJSMUXCNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073067-93-2 | |
| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



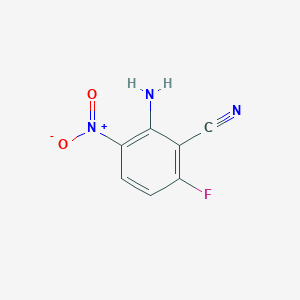

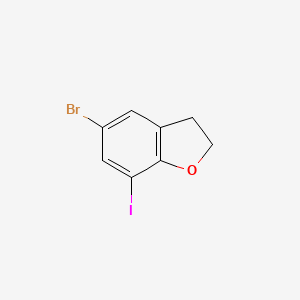
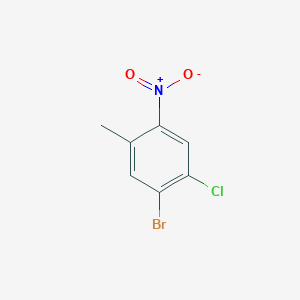
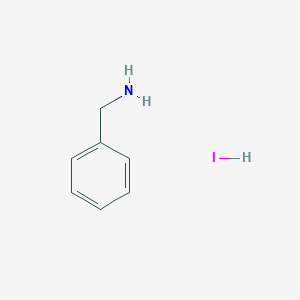
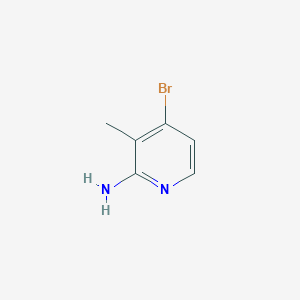
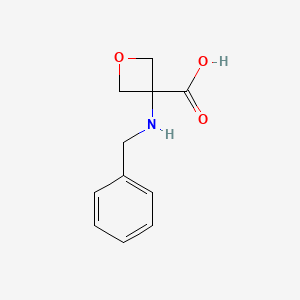

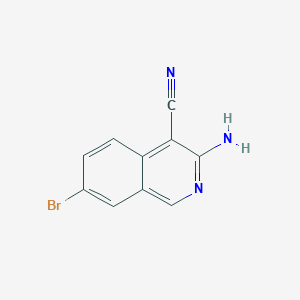
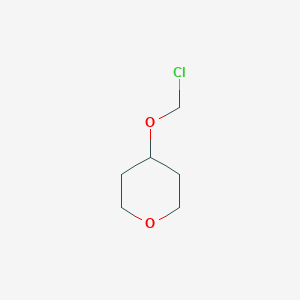
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

